m-PEG12-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

M-PEG12-amine is a PEG-based PROTAC linker and a non-cleavable 12 unit PEG ADC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Synthesis Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be applied in the synthesis of PROTACs . It is also a non-cleavable 12-unit PEG ADC linker applied in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

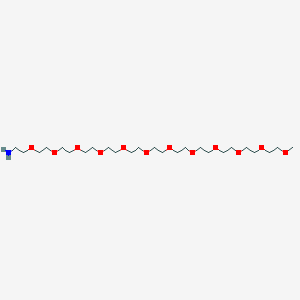

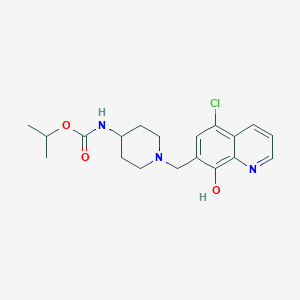

The molecular formula of m-PEG12-amine is C25H53NO12 . Its molecular weight is 559.7 g/mol . The InChI string representation of its structure isInChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 . The canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN . Chemical Reactions Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 12 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-amine is 559.7 g/mol . It has a molecular formula of C25H53NO12 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 35 . Its exact mass is 559.35677613 g/mol and its monoisotopic mass is 559.35677613 g/mol . Its topological polar surface area is 137 Ų .Applications De Recherche Scientifique

Protein Conjugation

m-PEG12-amine is used as a multifunctional crosslinker for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . It contains a 12-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond . This allows for the creation of stable but cleavable bonds, making it useful in various protein conjugation applications .

Enhancing Solubility

The attachment of m-PEG12-amine to proteins and other biomolecules can decrease aggregation and increase solubility . This is particularly useful in the study of proteins or peptides that have poor solubility .

Protection from Proteolysis

m-PEG12-amine can protect proteins from proteolysis . This makes it a valuable tool in the study of proteins that are susceptible to degradation .

Adding Inert Mass

m-PEG12-amine can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can be useful in a variety of research applications, including drug delivery and imaging .

PEGylation of Proteins

m-PEG12-amine is used in the PEGylation of proteins . PEGylation is the process of attaching PEG chains to molecules, which can improve their properties such as solubility and stability .

Crosslinking Reagents

m-PEG12-amine is used in the creation of crosslinking reagents . These reagents can be used to link two molecules together, which is useful in a variety of research applications .

Spacer Arm

m-PEG12-amine acts as a spacer arm, connecting primary amines and sulfhydryl targets at distances up to 54.1 angstroms . This can be particularly useful in experiments that require a certain distance between two molecules .

Enhancing Bioavailability

The PEGylation process using m-PEG12-amine can enhance the bioavailability of therapeutic proteins and peptides . This can improve the effectiveness of these therapeutics in the body .

Mécanisme D'action

Target of Action

m-PEG12-amine is a PEG-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of m-PEG12-amine are the E3 ubiquitin ligase and the target protein of the PROTAC .

Mode of Action

m-PEG12-amine, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation.

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG12-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By triggering this system, m-PEG12-amine facilitates the degradation of specific target proteins .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, generally improves the stability of the modified protein, protects it from proteolytic digestion, increases its half-life, and improves its solubility . These properties likely impact the bioavailability of m-PEG12-amine.

Result of Action

The molecular effect of m-PEG12-amine is the degradation of the target protein . On a cellular level, this can lead to a decrease in the function of the target protein, depending on its role within the cell .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG12-amine | |

CAS RN |

80506-64-5 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)